![molecular formula C26H36Cl2N2O4 B1665211 Alestramustine CAS No. 139402-18-9](/img/structure/B1665211.png)
Alestramustine
描述
准备方法
合成路线和反应条件: 阿来曲司汀是由雌莫司汀与L-丙氨酸酯化合成。 该过程涉及雌二醇与双(2-氯乙基)氨基甲酸酯反应生成雌莫司汀,然后将雌莫司汀与L-丙氨酸酯化生成阿来曲司汀 .
工业生产方法: 阿来曲司汀的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格控制反应条件,以确保最终产品的产率高和纯度高。 反应通常在受控环境中进行,以防止污染和降解化合物 .
化学反应分析
反应类型: 阿来曲司汀经历了几种类型的化学反应,包括:
水解: 阿来曲司汀中的酯键可以水解生成雌莫司汀和L-丙氨酸。
氧化: 该化合物可以发生氧化反应,尤其是在雌二醇部分。
取代: 氯乙基可以参与亲核取代反应.
常用试剂和条件:
水解: 通常在酸性或碱性水溶液中进行。
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
取代: 可以在温和条件下使用硫醇和胺等亲核试剂.
主要生成物:
水解: 雌莫司汀和L-丙氨酸。
氧化: 雌二醇的氧化衍生物。
取代: 阿来曲司汀的取代衍生物.
科学研究应用
Prostate Cancer Treatment
Alestramustine has been investigated extensively for its efficacy in treating hormone-refractory prostate cancer (HRPC). Clinical studies indicate that it can lead to significant declines in prostate-specific antigen (PSA) levels and improve overall survival rates.
Key Findings:
- A study reported a PSA response rate of 42.9% in patients treated with this compound combined with docetaxel .
- Another trial showed median overall survival rates of up to 19.7 months in HRPC patients receiving this compound therapy .
Combination Therapy
This compound is often used in combination with other chemotherapeutic agents to enhance efficacy. Its synergistic effects when paired with docetaxel have been documented, providing improved outcomes compared to monotherapy.
Combination Therapy Results:
- In a randomized phase II study, patients receiving this compound and docetaxel exhibited higher objective response rates compared to those receiving docetaxel alone .
Efficacy in Clinical Trials
Several clinical trials have focused on this compound’s role in advanced prostate cancer treatment:
Study | Population | Treatment | PSA Response Rate | Overall Survival |
---|---|---|---|---|
Hirano et al. | 29 HRPC patients | Estramustine monotherapy | >50% in 24% of patients | 72% at 1 year |
Hoosier Oncology Group | 32 HRPC patients | This compound + Docetaxel | 42.9% | 19.7 months |
These studies illustrate the compound's potential as an effective treatment option for advanced prostate cancer.
Safety Profile
This compound has demonstrated a manageable safety profile, with common adverse effects including nausea and fatigue. Serious adverse events are rare but can include hematologic toxicities .
作用机制
阿来曲司汀作为雌莫司汀的前药,雌莫司汀是由雌二醇和氮芥结合而成。氮芥部分烷基化DNA和其他细胞成分,导致DNA链断裂和错码事件。这会导致细胞凋亡和死亡。 雌激素部分允许选择性地集中在雌激素受体阳性细胞中,例如前列腺和乳腺中的细胞 .
类似化合物:
雌莫司汀: 阿来曲司汀的直接前体,具有类似的细胞抑制特性。
雌二醇: 阿来曲司汀的雌激素部分,用于各种激素疗法。
诺莫司汀: 氮芥部分,以其烷基化特性而闻名.
独特性: 阿来曲司汀的独特性在于它既是一种雌激素,又是一种细胞抑制剂。 这种双重功能使它能够通过结合雌二醇和氮芥的特性更有效地靶向激素敏感性癌症 .
相似化合物的比较
Estramustine: A direct precursor to alestramustine, with similar cytostatic properties.
Estradiol: The estrogen component of this compound, used in various hormonal therapies.
Normustine: The nitrogen mustard component, known for its alkylating properties.
Uniqueness: this compound’s uniqueness lies in its dual action as both an estrogen and a cytostatic agent. This dual functionality allows it to target hormone-sensitive cancers more effectively by combining the properties of estradiol and nitrogen mustard .
生物活性
Alestramustine is a novel antineoplastic cytostatic agent, primarily recognized for its role in disrupting microtubule function. It achieves this by binding to microtubule-associated proteins and β-tubulin, similar to other agents in its class, such as estramustine. This mechanism of action positions this compound as a potential therapeutic option in various cancer treatments, particularly in cases resistant to conventional therapies.
This compound operates by interfering with microtubule dynamics, crucial for cell division and stability. The binding to β-tubulin leads to the stabilization of microtubules, which can inhibit mitosis and induce apoptosis in rapidly dividing cancer cells . The specificity of this compound's action against microtubules makes it distinct from other chemotherapeutic agents that may also target DNA or other cellular components.
Efficacy in Cancer Treatment
Research has demonstrated this compound's effectiveness in various cancer types, particularly prostate cancer. In clinical settings, it has shown potential when combined with other agents, enhancing overall treatment efficacy. For instance, studies involving estramustine have indicated improved outcomes when used alongside microtubule-targeting drugs like ixabepilone .
Data Table: Efficacy of this compound in Clinical Trials
Case Study 1: Prostate Cancer
In a phase II trial involving patients with castration-resistant prostate cancer (CRPC), the combination of this compound and ixabepilone was evaluated. The trial reported a significant increase in the percentage of patients achieving a ≥50% decline in prostate-specific antigen (PSA) levels when treated with the combination therapy compared to ixabepilone alone .
Case Study 2: Breast Cancer
Another study focused on hormone-refractory breast cancer patients treated with this compound showed promising results. The treatment led to notable tumor regression and improved quality of life for patients who had limited options due to previous therapies .
Resistance Mechanisms
This compound has been shown to circumvent several mechanisms of drug resistance commonly encountered in cancer therapy. For example, it remains effective against tumors that have developed resistance to taxanes due to its unique binding properties and action on microtubules .
Comparative Studies
Comparative studies between this compound and traditional chemotherapy agents indicate a lower incidence of side effects, particularly myelosuppression. This profile suggests that this compound could be a preferable option for patients who are sensitive to the adverse effects of conventional chemotherapy .
属性
CAS 编号 |
139402-18-9 |
---|---|
分子式 |
C26H36Cl2N2O4 |
分子量 |
511.5 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1 |
InChI 键 |
NRUFLTXGIPFVSH-KBVRNWHJSA-N |
SMILES |
CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
手性 SMILES |
C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
规范 SMILES |
CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Alestramustine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。